molecular formula C9H20N2 B173736 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine CAS No. 1788-35-8

2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine

Cat. No. B173736
CAS RN: 1788-35-8
M. Wt: 156.27 g/mol
InChI Key: DQQHMRVHTMHDGE-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may also include yield percentages and optimal conditions for the synthesis.



Molecular Structure Analysis

This involves detailing the compound’s molecular structure, including its molecular formula, the arrangement of atoms, and the types of bonds between atoms.



Chemical Reactions Analysis

This involves detailing the chemical reactions the compound undergoes, including its reactivity with other compounds and the conditions under which these reactions occur.



Physical And Chemical Properties Analysis

This involves detailing the compound’s physical and chemical properties, such as its boiling point, melting point, solubility, and stability.


Scientific Research Applications

  • Corrosion Inhibition in Material Science:

    • Application: Cd(II) Schiff base complexes, incorporating 2-(piperidin-1-yl)-N-(1-(pyridin-2-yl)ethylidene)ethanamine, have been examined for their corrosion inhibition properties on mild steel in acidic environments. These complexes have shown promising results in protecting mild steel surfaces from corrosion.
    • Source: (Das et al., 2017).
  • Synthesis of Antimicrobial Compounds:

    • Application: Piperidine derivatives, including 2-(piperazin-1-yl)ethanamine, have been synthesized and demonstrated significant in vitro antimicrobial activity. These compounds hold potential in developing new antibacterial and antifungal drugs.
    • Source: (Rajkumar et al., 2014).
  • Kinetic Studies in Organic Chemistry:

    • Application: The kinetics of aminolysis of X-substituted phenyl diphenylphosphinates with primary amines, including 2-(piperidin-1-yl)ethylamine, have been studied. This research aids in understanding the mechanistic aspects of aminolysis in organic reactions.
    • Source: (Um et al., 2009).
  • Development of Integrin Antagonists in Medicinal Chemistry:

    • Application: Compounds such as Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, which include piperidine derivatives, are being explored as potent and orally active fibrinogen receptor antagonists. These are significant in the development of new therapeutic agents for antithrombotic treatment.
    • Source: (Hayashi et al., 1998).
  • Synthesis of Antitumor Compounds:

    • Application: Piperidine derivatives have been synthesized and evaluated for their potential as cytotoxic and anticancer agents. These studies provide a foundation for the development of new classes of drugs for cancer treatment.
    • Source: (Dimmock et al., 1998).

Safety And Hazards

This involves detailing the compound’s potential hazards, such as its toxicity, flammability, and environmental impact.


Future Directions

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properties

IUPAC Name

2-(2,6-dimethylpiperidin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-8-4-3-5-9(2)11(8)7-6-10/h8-9H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQHMRVHTMHDGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389891, DTXSID201293404
Record name 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethyl-1-piperidineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201293404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine

CAS RN

769-24-4, 1788-35-8
Record name 2,6-Dimethyl-1-piperidineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=769-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethyl-1-piperidineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201293404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of nitrile 279 (3.13 g, 20.6 mmol) and Raney Nickel (50% w/w suspension in water, ca. 2 mL) in EtOH (30 mL) and cNH3 (2 mL) was stirred under H2 (60 psi) for 5 h. The suspension was filtered through Celite, washed with EtOH (3×10 mL) and the solvent evaporated to give diamine 280 (2.52 g, 78%) as a colourless oil which was used without further purification: 1H NMR δ 2.71-2.76 (m, 2H, CH2N), 2.63-2.68 (m, 2H, CH2N), 2.41-2.47 (m, 2H, 2×CH), 1.49-1.55 (m, 2H, CH2), 1.43 (br s, 2H, NH2), 1.25-1.42 (m, 4H, 2×CH2), 1.11 (d, J=6.3 Hz, 6H, 2×CH3); MS m/z 157 (MH+, 100%).
Quantity
3.13 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
78%

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